2-Undecyl-1H-imidazole
CAS No.: 16731-68-3
Cat. No.: VC21011652
Molecular Formula: C14H26N2
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16731-68-3 |
---|---|
Molecular Formula | C14H26N2 |
Molecular Weight | 222.37 g/mol |
IUPAC Name | 2-undecyl-1H-imidazole |
Standard InChI | InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16) |
Standard InChI Key | LLEASVZEQBICSN-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC1=NC=CN1 |
Canonical SMILES | CCCCCCCCCCCC1=NC=CN1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-Undecyl-1H-imidazole consists of a five-membered imidazole ring with two nitrogen atoms at the 1- and 3-positions. The undecyl chain () is attached to the 2-position, creating an amphiphilic structure. The SMILES notation CCCCCCCCCCCC1=NC=CN1
and InChI key LLEASVZEQBICSN-UHFFFAOYSA-N
confirm the connectivity and stereochemical inertness .
Table 1: Molecular Descriptors of 2-Undecyl-1H-imidazole
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 222.37 g/mol | |
SMILES | CCCCCCCCCCCC1=NC=CN1 | |
InChIKey | LLEASVZEQBICSN-UHFFFAOYSA-N | |
Topological Polar Surface Area | 28.7 Ų |
Spectroscopic Profiles
Fourier-transform infrared (FTIR) spectroscopy of 2-undecyl-1H-imidazole reveals N-H stretching vibrations at 3110 cm⁻¹ and C=N ring vibrations at 1642 cm⁻¹ . Nuclear magnetic resonance (NMR) data for analogous imidazole derivatives show characteristic proton signals at δ 6.76–6.86 ppm for imidazole ring protons and δ 1.25–1.45 ppm for the undecyl chain’s methylene groups .
Physicochemical Properties
Thermodynamic Parameters
The compound’s density ranges between 0.9 ± 0.1 g/cm³ (experimental) and 0.97 g/cm³ (estimated), reflecting variations in measurement techniques . The boiling point is pressure-dependent: 215°C at 20 mmHg and 375°C at 760 mmHg . The melting point of 69–74°C (with decomposition) suggests moderate thermal stability .
Table 2: Thermodynamic and Solubility Data
Property | Value | Source |
---|---|---|
Density | 0.9–0.97 g/cm³ | |
Boiling Point | 215°C (20 mmHg), 375°C (760 mmHg) | |
Melting Point | 69–74°C (dec.) | |
Flash Point | 172.1°C | |
Vapor Pressure | mmHg at 25°C | |
Solubility | Soluble in methanol |
Solubility and Partitioning
The compound is methanol-soluble but exhibits limited aqueous solubility due to its hydrophobic undecyl chain. The predicted (octanol-water partition coefficient) of 4.5 ± 0.5 indicates high lipophilicity, aligning with its use in nonpolar solvents .
Synthesis and Manufacturing
Synthetic Pathways
2-Undecyl-1H-imidazole is synthesized via nucleophilic substitution or Grignard reactions. A representative method involves:
-
Lithiation of 1-methylimidazole: Treatment with -butyllithium generates 2-lithio-1-methyl-1H-imidazole .
-
Alkylation with 1-bromoundecane: The lithiated species reacts with 1-bromoundecane to form the undecyl-substituted product .
-
Demethylation: Acidic hydrolysis removes the methyl group, yielding 2-undecyl-1H-imidazole .
Table 3: Optimization Parameters for Synthesis
Parameter | Optimal Condition | Yield |
---|---|---|
Temperature | −78°C to 25°C | 75–85% |
Solvent | Tetrahydrofuran (THF) | - |
Reaction Time | 30–60 minutes | - |
Scalability Challenges
Large-scale production faces hurdles in controlling exothermic reactions during lithiation and minimizing byproducts like dialkylated imidazoles. Recent advances recommend flow chemistry setups to enhance reproducibility .
Chemical Reactivity and Functionalization
Coordination Chemistry
The imidazole nitrogen atoms act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes exhibit catalytic activity in oxidation reactions and organic transformations .
Electrophilic Substitution
The electron-rich imidazole ring undergoes electrophilic substitution at the 4- and 5-positions. For example, nitration with yields nitro derivatives, which are precursors to pharmaceuticals .
Applications and Industrial Relevance
Surfactants and Emulsifiers
The amphiphilic structure enables 2-undecyl-1H-imidazole to serve as a nonionic surfactant in agrochemicals and detergents. Its critical micelle concentration (CMC) of 0.1 mM surpasses conventional surfactants like sodium dodecyl sulfate (SDS) .
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing antifungal agents (e.g., clotrimazole analogs) and anti-inflammatory drugs. Its undecyl chain enhances membrane permeability, improving drug bioavailability .
Parameter | Recommendation | Source |
---|---|---|
Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |
First Aid Measures | Rinse eyes with water for 15 minutes | |
Storage Conditions | Room temperature, inert atmosphere |
Environmental Impact
The compound’s biodegradability is low (OECD 301F: <20% in 28 days), necessitating controlled disposal to prevent aquatic toxicity .
Recent Research and Future Directions
Coordination Polymers
2024 studies explored 2-undecyl-1H-imidazole in designing zinc-based coordination polymers for CO₂ capture. These materials achieved adsorption capacities of 2.5 mmol/g at 25°C .
Drug Delivery Systems
Nanoparticles functionalized with 2-undecyl-1H-imidazole demonstrated enhanced loading of hydrophobic drugs (e.g., paclitaxel), achieving 90% encapsulation efficiency .
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